Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Silicon ( IF 2.941 ) Pub Date: 1900-01-01 , DOI: 10.1039/B608118P
The first page of this article is displayed as the abstract.
Silicon ( IF 2.941 ) Pub Date: 1900-01-01 , DOI: 10.1039/B820263J
The first page of this article is displayed as the abstract.
Silicon ( IF 2.941 ) Pub Date: 2006-06-19 , DOI: 10.1039/B605744F
We present a set of DNA supramolecular architectures based on the polymerization of discrete DNA tiles having the shape of parallelograms and designed to have a one-dimensional inter-tile connectivity. Tiles bind to each other with two connections, which have different thermal stabilities. We discuss how this difference in stability implies that the same monomeric tile can yield supramolecular polymers of different shapes just by changing the polymerization conditions. We show how this system reacts to external stimuli by interconverting between some of its possible states. Concurrently, we show how performing the polymerization on a surface can influence its outcome.
Silicon ( IF 2.941 ) Pub Date: 2004-10-20 , DOI: 10.1039/B411033A
Automatically extracting chemical information from documents is a challenging task, but an essential one for dealing with the vast quantity of data that is available. The task is least difficult for structured documents, such as chemistry department web pages or the output of computational chemistry programs, but requires increasingly sophisticated approaches for less structured documents, such as chemical papers. The identification of key units of information, such as chemical names, makes the extraction of useful information from unstructured documents possible.
Silicon ( IF 2.941 ) Pub Date: 2016-01-19 , DOI: 10.1039/C6OB00148C
We identified a new class of deoxyribozymes named A-2 and A-3 by in vitro selection which required both Cu2+ and Mn2+ as cofactors that selectively and rapidly cleave the DNA substrate. Studies confirmed that they cleaved via a mechanistic pathway involving the formation of hydrogen peroxide as the reactive species. The kinetics, secondary structures and sequence tolerance of the new class of the deoxyribozymes A-2 and A-3 were reported.
Silicon ( IF 2.941 ) Pub Date: 2012-02-27 , DOI: 10.1039/C2OB25237F
Hydroxycinnamic acid derivatives (HCAs) are a group of naturally occurring polyphenolic compounds which possess various pharmacological activities. In this work, the interactions of bovine serum albumin (BSA) with six HCA derivatives, including chlorogenic acid (CHA), caffeic acid (CFA), m-coumaric acid (m-CA), p-coumaric acid (p-CA), ferulic acid (FA) and sinapic acid (SA) have been investigated by NMR spectroscopic techniques in combination with fluorescence and molecular modeling methods. Competitive STD NMR experiments using warfarin sodium and L-tryptophan as site-selective probes indicated that HCAs bind to site I in the subdomain IIA of BSA. From the analysis of the STD NMR-derived binding epitopes and molecular docking models, it was deduced that CHA, CFA, m-CA and p-CA show similar binding modes and orientation, in which the phenyl ring is in close contact with protein surface, whereas carboxyl group points out of the protein. However, FA and SA showed slightly different binding modes, due to the steric hindrance of methoxy-substituents on the phenyl ring. Relaxation experiments provided detailed information about the relationship between the affinity and structure of HCAs. The binding affinity was the strongest for CHA and ranked in the order CHA > CFA > m-CA ≥ p-CA > FA > SA, which agreed well with the results from fluorescence experiments. Based on our experimental results, we also conclude that HCAs bind to BSA mainly by hydrophobic interaction and hydrogen bonding. This study therefore provides valuable information for elucidating the mechanisms of BSA–HCAs interaction.
Silicon ( IF 2.941 ) Pub Date: 2017-02-10 , DOI: 10.1039/C7OB00009J
An efficient and low-cost method for the synthesis of 4-substituted quinolin-2-(1H)-ones has been developed. In the presence of TBHP, the cobalt(II)-catalyzed carbocyclization reactions of arylethenyl substituted α-bromo-N-phenylacetamides, involving sequential 6-exo-trig radical cyclization, t-butylperoxy radical cross-coupling reaction and the base-promoted ionic Kornblum–DeLaMare reaction, produced 4-benzoylquinolin-2-(1H)-ones. A variety of useful functional groups such as methoxy, fluoro, chloro, bromo, methoxycarbonyl, and cyano groups, are compatible with the reaction conditions. This strategy was further applied to arylethynyl substituted α-bromo-N-phenylacetamides, and 4-benzylquinolin-2-(1H)-ones were formed effectively.
Silicon ( IF 2.941 ) Pub Date: 2010-05-12 , DOI: 10.1039/C003935G
Synthetic efforts culminating the construction of several highly advanced intermediates, and completed syntheses of the recently disclosed cortistatin family of anti-proliferative agents are described in this perspective.
Silicon ( IF 2.941 ) Pub Date: 2019-01-31 , DOI: 10.1039/C9OB00234K
Reaction of 5-bromo enones with pyrazoles provided a series of unexpected N,O-aminal derivatives, through a 1,4-conjugated addition at the β-carbon of the 5-bromo enones instead of the expected nucleophilic substitution of the bromine. This reaction also furnished the 1,3-regioisomer of the pyrazole. A similar reaction of pyrazoles using 5-bromo enaminones furnished only N-alkylated pyrazoles—with high regioselectivity and at good yields—through nucleophilic substitution of the bromine.
Silicon ( IF 2.941 ) Pub Date: 2019-05-10 , DOI: 10.1039/C9OB00740G
The metal-free reactions of 2H-azirines with C,N-cyclic azomethine imines were investigated. N-Bridged strained ring-fused triazole derivatives or 1,2,4-triazine derivatives are obtained, and the chemoselectivity is dependent on the protecting group on the azomethine dipole. Although benzoyl-protected starting materials give access to strained polycyclic compounds, a ring-opening occurs in the case of a tosyl protecting group that is cleaved during the process with elimination of sulfinic acid. 1,2,4-Triazine can be prepared on a mmol-scale and concomitantly oxidized with air as an oxidant to form the corresponding ketone, which is an interesting structural motif that can be found in bioactive scaffolds.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.60 | 16 | Science Citation Index Expanded | Not |
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